2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid
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Description
2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid is a compound that has been studied for its potential applications in various scientific research areas. It is a derivative of oxobutanoic acid and has a thiophene ring attached to the dimethyl group. The compound has been studied for its potential applications in the synthesis of new molecules and as a potential therapeutic agent.
Scientific Research Applications
Molecular Recognition and Intermolecular Hydrogen Bonding
Research has highlighted the role of compounds structurally similar to 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid in molecular recognition and intermolecular hydrogen bonding. A study by Wash, Maverick, Chiefari, & Lightner (1997) discusses how a compound with a similar structure acts as its self-complement in molecular recognition, forming an intermolecularly hydrogen-bonded dimer. This finding was observed in various contexts, including crystals, chloroform solution, and gas phase, demonstrating broad applicability in scientific research.
Synthesis of Complex Compounds
The synthesis of structurally related compounds for diverse applications is a significant area of research. For instance, Wang, Pappalardo, & Keene (1995) reported the synthesis of compounds where the alkyl chain length varies, indicating the versatility in creating different derivatives for specific applications. This synthesis methodology involves reactions of thiophen with anions derived from pyridine compounds, highlighting the compound's potential in developing new materials with tailored properties.
Electrochemical Behavior and Radical Incorporation
The electrochemical behavior and incorporation of radicals in semiconducting polymers are other areas where similar compounds find application. The study by Domingo, Burdons, Brillas, Carilla, Rius, Torrelles, & Júlia (2000) focuses on the reactions involving similar compounds that yield radicals with weak electron delocalization. These findings are crucial for designing semiconducting polymers with high spin multiplicity, demonstrating the compound's role in advanced material sciences.
properties
IUPAC Name |
2,2-dimethyl-4-(3-methylthiophen-2-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-7-4-5-15-9(7)8(12)6-11(2,3)10(13)14/h4-5H,6H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJWHQYBCLUNBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250060 |
Source
|
Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid | |
CAS RN |
951893-92-8 |
Source
|
Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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